(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The origin of this specific catalyst is attributed to Najera et al. in their research on palladium-catalyzed C-N bond formation reactions []. Najera Catalyst I has gained significance in scientific research due to its ability to efficiently promote the formation of carbon-nitrogen bonds under mild reaction conditions [, ].

Molecular Structure Analysis

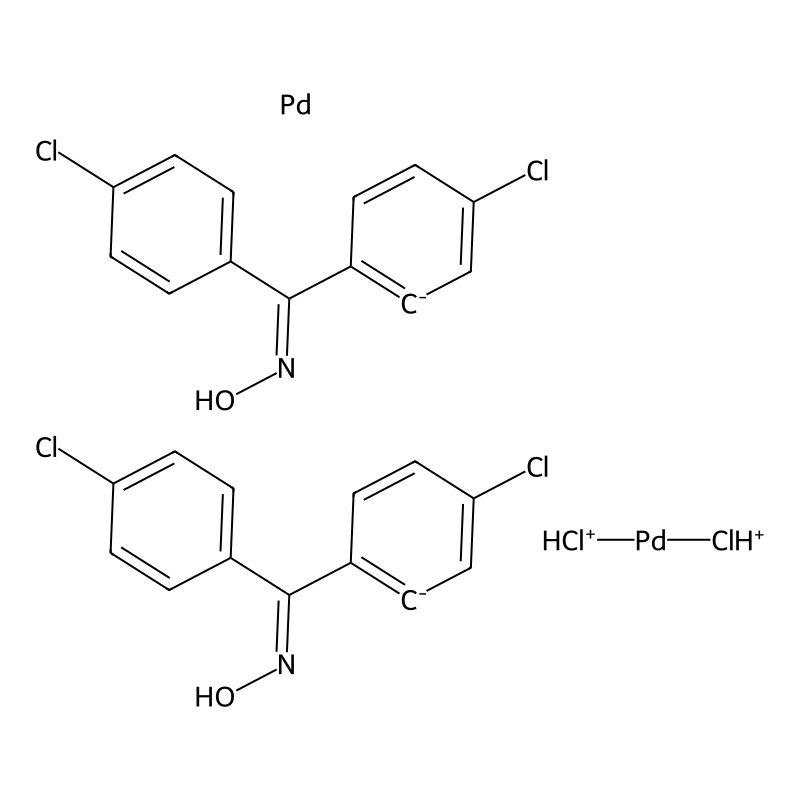

The key feature of this molecule is the central palladium (Pd) atom bonded to two chloride (Cl) ions and two bidentate (meaning they bind through two donor atoms) ligands. These ligands are N-hydroxyimines, which contain a hydroxyl (OH) group and a nitrogen-oxygen (NO) double bond. The specific N-hydroxyimine ligands in Najera Catalyst I involve a chlorophenyl group on one side of the C=N bond and a chlorobenzene group with a deuterium (id) substitution on the other side [, ].

Chemical Reactions Analysis

Najera Catalyst I is primarily used in cross-coupling reactions, where a carbon-carbon (C-C) bond is formed between two different molecules. Specifically, it is effective in promoting the formation of C-N bonds between aryl halides (molecules with an aromatic ring and a halogen atom like Cl or Br) and hydroxylamines (compounds containing the NOH group) [, ].

One example of a reaction involving Najera Catalyst I is the coupling of an aryl bromide (Ar-Br) with a hydroxylamine (R-NOH) to form an arylated hydroxylamine (Ar-N(OH)R) [].

Balanced chemical equation:

Ar-Br + R-NOH + Najera Catalyst I -> Ar-N(OH)R + Pd byproduct

The exact nature of the palladium byproduct is dependent on the reaction conditions.

The mechanism of action of Najera Catalyst I involves a series of elementary steps including oxidative addition, transmetallation, reductive elimination, and ligand exchange []. Briefly, the palladium center undergoes a cycle of oxidation and reduction, activating the aryl halide and hydroxylamine for bond formation. The N-hydroxyimine ligands play a crucial role in facilitating these transformations [].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant